molecular formula C7H5N5 B074634 2-Azido-1H-benzimidazole CAS No. 1516-74-1

2-Azido-1H-benzimidazole

Cat. No.: B074634
CAS No.: 1516-74-1
M. Wt: 159.15 g/mol
InChI Key: CFRSLTHRDZOACJ-UHFFFAOYSA-N
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Description

2-Azido-1H-benzimidazole is a heterocyclic aromatic compound that features a benzene ring fused to an imidazole ring, with an azido group attached at the second position. This compound is part of the benzimidazole family, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

The synthesis of 2-Azido-1H-benzimidazole typically involves the reaction of o-phenylenediamine with azides under specific conditions. One common method includes the condensation of o-phenylenediamine with sodium azide in the presence of an oxidizing agent . Another approach involves the use of tert-butanesulfoxide and N-bromosuccinimide (NBS) under acidic conditions, which facilitates the formation of the azido group at the desired position .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Azido-1H-benzimidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used but often include amines, nitro compounds, and substituted benzimidazoles .

Scientific Research Applications

2-Azido-1H-benzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azido-1H-benzimidazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microorganisms. The compound can also induce oxidative stress in cells, leading to cell death . In cancer research, it has been shown to interfere with cell division and promote apoptosis in cancer cells .

Properties

IUPAC Name

2-azido-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-12-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRSLTHRDZOACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061745
Record name 1H-Benzimidazole, 2-azido-
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Molecular Weight

159.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516-74-1
Record name 2-Azido-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1516-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole, 2-azido-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, 2-azido-
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Record name 1H-Benzimidazole, 2-azido-
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Record name 2-azido-1H-benzimidazole
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